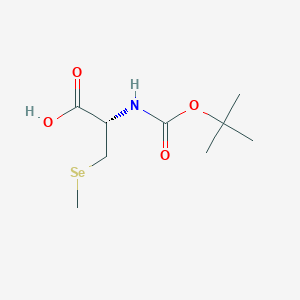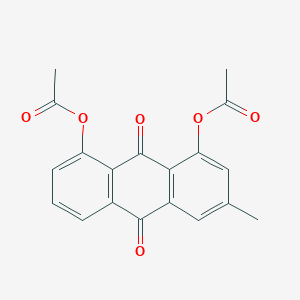![molecular formula C9H7NO B13149429 4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13149429.png)
4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxybicyclo[420]octa-1,3,5-triene-7-carbonitrile is a bicyclic compound with a unique structure that includes a hydroxyl group and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile can be achieved through several methods. One common approach involves the use of a rhodium (I) complex as a catalyst. This method includes the head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . The reaction conditions typically involve the use of a flexible NHC-based pincer ligand, which interconverts between coordination modes to fulfill the mechanistic demands of the transformations.
Industrial Production Methods
化学反応の分析
Types of Reactions
4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives of the original compound.
科学的研究の応用
4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism by which 4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect molecular pathways and lead to various biological effects.
類似化合物との比較
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: A related compound without the hydroxyl and nitrile groups.
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile: A similar compound with methoxy groups instead of a hydroxyl group.
4-Bromobenzocyclobutene: A compound with a bromine atom instead of a hydroxyl group.
Uniqueness
4-Hydroxybicyclo[42
特性
分子式 |
C9H7NO |
|---|---|
分子量 |
145.16 g/mol |
IUPAC名 |
4-hydroxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile |
InChI |
InChI=1S/C9H7NO/c10-5-7-3-6-1-2-8(11)4-9(6)7/h1-2,4,7,11H,3H2 |
InChIキー |
IUSMYJIUZKNWLE-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C1C=CC(=C2)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


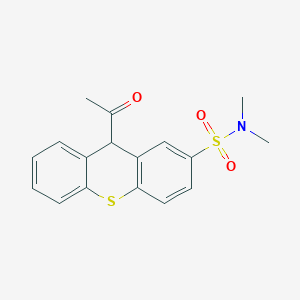
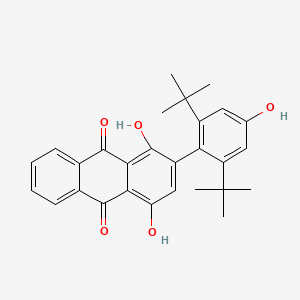
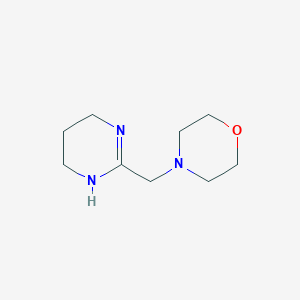
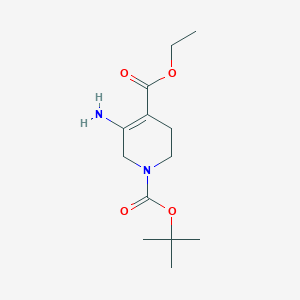
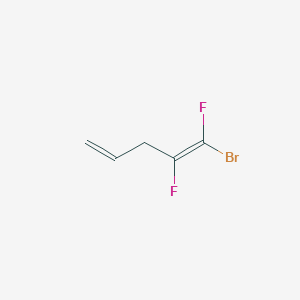
![[2,2'-Bipyridin]-3-ol](/img/structure/B13149389.png)
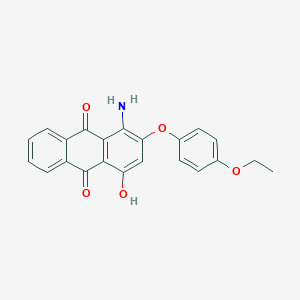
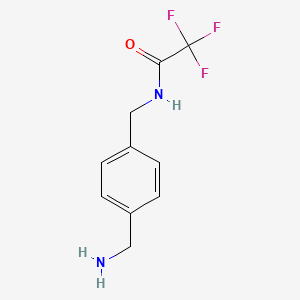
![4-Chloropyrimido[4,5-d]pyrimidine](/img/structure/B13149407.png)
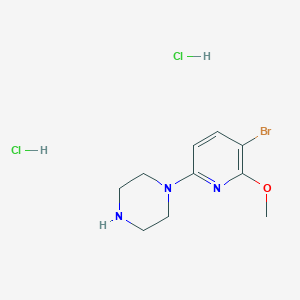
![7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium](/img/structure/B13149420.png)
